[Bis(trifluoroacetoxy)iodo]pentafluorobenzene
Overview
Description
Synthesis Analysis
The synthesis of [bis(trifluoroacetoxy)iodo]pentafluorobenzene and related compounds can be achieved through the oxidation of corresponding organic iodides using Oxone and trifluoroacetic acid at room temperature. This method provides a general and convenient approach to preparing these compounds, which can be further transformed into stable [hydroxy(tosyloxy)iodo]perfluoroalkanes by treatment with p-toluenesulfonic acid (Zagulyaeva, Yusubov, & Zhdankin, 2010).
Molecular Structure Analysis
The molecular structure of [bis(trifluoroacetoxy)iodo]pentafluorobenzene and its derivatives has been characterized by various spectroscopic methods, including 19F NMR and vibrational spectra. These analyses provide insights into the electron distribution and molecular geometry, which are crucial for understanding the reactivity and properties of these compounds. For instance, bis(pentafluorophenyl)iodine trifluoromethanesulphonate and bis(pentafluorophenyl)iodine 2,4,6-trinitrobenzenesulphonate, related compounds, have been studied, showing approximately 80% yield from the reactions of iodine tris(trifluoroacetate) with pentafluorobenzene (Tyrra, Butler, & Naumann, 1993).
Chemical Reactions and Properties
[Bis(trifluoroacetoxy)iodo]pentafluorobenzene acts as a potent oxidant in potentiometric titrations. It has been proposed for use in acetonitrile and water-acetonitrile media, showcasing its ability to titrate various inorganic and organic reductants under general analytical conditions (Samara et al., 1984).
Safety And Hazards
This compound is considered hazardous. It can cause severe skin burns and eye damage. If inhaled, it can cause specific target organ toxicity, affecting the respiratory system . Therefore, it’s important to handle this compound with care, using appropriate personal protective equipment and following safety protocols .
properties
IUPAC Name |
[(2,3,4,5,6-pentafluorophenyl)-(2,2,2-trifluoroacetyl)oxy-λ3-iodanyl] 2,2,2-trifluoroacetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10F11IO4/c11-1-2(12)4(14)6(5(15)3(1)13)22(25-7(23)9(16,17)18)26-8(24)10(19,20)21 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQWAXRPJEPTTSZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1F)F)I(OC(=O)C(F)(F)F)OC(=O)C(F)(F)F)F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10F11IO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20347823 | |
Record name | [Bis(trifluoroacetoxy)iodo]pentafluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20347823 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
519.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[Bis(trifluoroacetoxy)iodo]pentafluorobenzene | |
CAS RN |
14353-88-9 | |
Record name | [Bis(trifluoroacetoxy)iodo]pentafluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20347823 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [Bis(trifluoroacetoxy)iodo]pentafluorobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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